molecular formula C8H17NO B1455867 2-[(Cyclobutylmethyl)amino]propan-1-ol CAS No. 1497206-10-6

2-[(Cyclobutylmethyl)amino]propan-1-ol

Cat. No. B1455867
M. Wt: 143.23 g/mol
InChI Key: JQWURHQWUTWQOF-UHFFFAOYSA-N
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Description

“2-[(Cyclobutylmethyl)amino]propan-1-ol” is an organic compound . It is also known as "3-amino-2-(cyclobutylmethyl)propan-1-ol hydrochloride" .


Molecular Structure Analysis

The molecular formula of “2-[(Cyclobutylmethyl)amino]propan-1-ol” is C8H17NO . The InChI code is 1S/C8H17NO/c1-7(6-10)9-5-8-3-2-4-8/h7-10H,2-6H2,1H3 . The molecular weight is 143.23 .


Physical And Chemical Properties Analysis

“2-[(Cyclobutylmethyl)amino]propan-1-ol” appears as an oil . It has a storage temperature of 4 °C .

Scientific Research Applications

Synthesis and Material Applications

  • Corrosion Inhibition

    Tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, have been synthesized and evaluated for their performance as corrosion inhibitors for carbon steel. These compounds form protective layers on the metal surface, significantly retarding anodic dissolution and demonstrating excellent inhibition efficiencies, as evidenced by potentiodynamic polarization measurement, electrochemical impedance spectroscopy (EIS), and gravimetric method results (Gao, Liang, & Wang, 2007).

  • Crystallography and Molecular Recognition

    The structural and conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives have been conducted, offering insights into their crystal packing and hydrogen-bonding motifs. Such studies are crucial for understanding molecular interactions and designing compounds for specific molecular recognition applications (Nitek et al., 2020).

  • Antimicrobial Properties

    Aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, synthesized from related tertiary alcohols, have shown significant antimicrobial properties, outperforming some current medicinal compounds. This indicates the potential of tertiary amines in developing new antiseptic agents (Jafarov et al., 2019).

Medicinal Chemistry Applications

  • Drug Development

    Compounds structurally related to 2-[(Cyclobutylmethyl)amino]propan-1-ol have been investigated for their pharmacological properties. For instance, derivatives of 1-phenoxy-3-amino-propane-2-ol have been explored for treating heart diseases, showcasing beta-adrenalytic or anti-arrhythmic properties. Such research underscores the role of these compounds in synthesizing new drugs (Griffin, 2001).

  • Poly(ether imine) Dendrimers

    The synthesis and biological evaluation of 3-amino-propan-1-ol based poly(ether imine) dendrimers illustrate the utility of tertiary amines in constructing non-toxic dendrimers for biological applications. These dendrimers, with varying surface groups, have shown promising results in cytotoxicity studies, opening avenues for their use in drug delivery systems (Krishna et al., 2005).

properties

IUPAC Name

2-(cyclobutylmethylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(6-10)9-5-8-3-2-4-8/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWURHQWUTWQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NCC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Cyclobutylmethyl)amino]propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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